Benzyl-2,3,4,5,6-d5 Acetate

Vue d'ensemble

Description

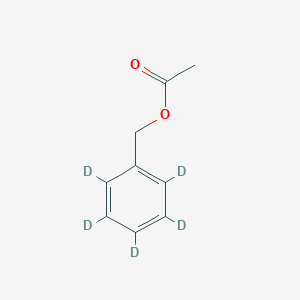

Benzyl-2,3,4,5,6-d5 Acetate is a variant of Benzyl Acetate, where the benzyl group is deuterated . It is also known as Acetic Acid Benzyl Ester . It is used in the Flavours & Fragrances industry . It is similar to most other esters, possessing a sweet and pleasant aroma .

Synthesis Analysis

Benzyl Acetate is synthesized primarily through the esterification process. This involves the combination of benzyl alcohol with acetic acid in the presence of a catalytic acid, often sulfuric acid . The reaction is an equilibrium reaction, so to drive the reaction towards the product, excess acetic acid or benzyl alcohol can be used, or the water produced can be removed from the reaction medium .Molecular Structure Analysis

The molecular formula of Benzyl-2,3,4,5,6-d5 Acetate is CH3COOCH2C6D5 . It comprises an ester functional group where the acetate (CH3COO-) is attached to the benzyl group (C6D5CH2-) .Chemical Reactions Analysis

Benzyl Acetate is synthesized through the esterification process, which involves the combination of benzyl alcohol with acetic acid in the presence of a catalytic acid . The reaction is an equilibrium reaction .Physical And Chemical Properties Analysis

Benzyl-2,3,4,5,6-d5 Acetate is a clear, colorless liquid under standard conditions with a distinct, fruity smell . It is moderately soluble in water, but miscible in alcohol and other organic solvents .Applications De Recherche Scientifique

Catalytic Synthesis and Chemical Transformations

Benzyl-2,3,4,5,6-d5 Acetate, as a versatile compound, has found applications in various catalytic and synthetic processes. The compound's utility in cross-coupling reactions, especially in the transformation of benzylic alcohols to diarylmethanes, is significant. The use of specific catalysts like DPEphos-[Pd(eta3-C3H5)Cl]2 has proven effective in achieving high yields of the desired products, demonstrating the compound's compatibility with sophisticated catalytic systems (Kuwano & Yokogi, 2005).

Protective Group Chemistry in Carbohydrate Research

In carbohydrate chemistry, Benzyl-2,3,4,5,6-d5 Acetate's derivatives, such as benzylidene acetals, are critical. These compounds serve as protective groups, offering regioselective openings and the ability to yield specific functional groups under controlled conditions. The mechanisms involving borane-mediated openings provide insights into the compound's behavior in complex synthetic pathways (Ohlin, Johnsson, & Ellervik, 2011).

Supramolecular Chemistry and Molecular Encapsulation

In the realm of supramolecular chemistry, derivatives of Benzyl-2,3,4,5,6-d5 Acetate exhibit intriguing behaviors, such as solvent-dependent conformation and molecular encapsulation capabilities. These characteristics are pivotal for understanding the compound's potential in creating complex molecular architectures and its role in host-guest chemistry. The encapsulation of acetone molecules in a π-rich container formed by benzyl-o-carboranyl moieties showcases the compound's versatility in forming intricate molecular systems (Songkram et al., 2010).

Radiosynthesis and Imaging Applications

Benzyl-2,3,4,5,6-d5 Acetate's potential in the field of imaging, particularly in positron emission tomography (PET), is highlighted by its use in radiosynthesis. The compound's ability to form labeled derivatives, such as [carbonyl-(11)C]Benzyl acetate, underscores its utility in non-invasive imaging techniques, opening avenues for studying metabolic pathways and brain uptake mechanisms (Lu et al., 2010).

Enzyme Inhibition and Biological Screening

The derivatives of Benzyl-2,3,4,5,6-d5 Acetate have been explored for their biological activities, particularly as enzyme inhibitors. The synthesis and characterization of these derivatives, coupled with computational studies, enzyme inhibitory kinetics, and DNA binding studies, highlight the compound's potential in pharmaceutical research and its role in designing potent inhibitors for various biological targets (Iqbal et al., 2019).

Orientations Futures

Mécanisme D'action

Target of Action

Benzyl-2,3,4,5,6-d5 Acetate is a deuterated compound It’s worth noting that deuterated compounds are often used in metabolic research, environmental studies, and organic chemistry .

Mode of Action

It’s known that deuterated compounds can be used to study the structure, reaction mechanism, and reaction kinetics of compounds .

Biochemical Pathways

Deuterated compounds are often used in metabolic research to study metabolic pathways in vivo in a safe manner .

Result of Action

The use of deuterated compounds can provide valuable insights into the structure and behavior of molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzyl-2,3,4,5,6-d5 Acetate. For instance, stable isotope-labeled compounds are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food .

Propriétés

IUPAC Name |

(2,3,4,5,6-pentadeuteriophenyl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-8(10)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKGYYKBILRGFE-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])COC(=O)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-2,3,4,5,6-d5 Acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride](/img/structure/B1384642.png)

![4-(((Benzyloxy)carbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1384662.png)